N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-22-6-4-18-10-7-11-12(21-9-20-11)8-14(10)24-16(18)17-15(19)13-3-2-5-23-13/h2-3,5,7-8H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJXZYGIIQFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the dioxolo-benzo-thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene moiety: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the methylthioethyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of sulfur atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The [1,3]dioxolo[4,5-f][1,3]benzothiazole scaffold shares similarities with:
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones (Compounds [7–9], ):
These triazole derivatives exhibit tautomerism between thione and thiol forms, stabilized by electron-withdrawing sulfonyl groups. Unlike the target compound, their core lacks fused dioxolane and thiazole rings, resulting in distinct electronic and steric profiles . - 7-(Iodomethyl)-5-Methyl-7-Phenyl-5,7-Dihydro-6H-[1,3]dioxolo[4,5-f]indol-6-one (Compound 2u, ):
This indole-dioxolane hybrid shares the [1,3]dioxolo[4,5-f] motif but replaces the benzothiazole with an indole ring. The presence of an iodomethyl group in 2u enhances reactivity toward cross-coupling reactions, a feature absent in the target compound .
Functional Group Analysis
- Thiophene-2-Carboxamide Substituent :
The thiophene carboxamide group is analogous to the 2,4-difluorophenyl substituents in Compounds [7–9] (). However, the thiophene’s electron-rich aromatic system may confer enhanced π-π stacking interactions in biological targets compared to fluorinated aryl groups . - Methylsulfanylethyl Side Chain :
This moiety is structurally distinct from the α-halogenated ketones used in S-alkylated triazoles (Compounds [10–15], ). The methylsulfanyl group’s moderate lipophilicity could improve membrane permeability relative to halogenated derivatives .
Research Findings and Implications
Tautomerism and Stability
Compounds with thione-thiol tautomerism (e.g., [7–9]) exhibit pH-dependent stability, whereas the target compound’s rigid fused-ring system likely restricts tautomeric shifts, enhancing metabolic stability .
Pharmacological Potential
This contrasts with the sulfonylphenyl triazoles in , which are optimized for antimicrobial activity .
Biological Activity
N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The synthetic pathway may include the formation of the dioxole and thiophene moieties through various coupling reactions and cyclizations.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, a related compound was shown to have minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against various bacterial strains, suggesting a potential for this compound to display similar effects .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
Anticancer Activity
Benzothiazole derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that certain benzothiazole compounds can inhibit tumor cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For example, derivatives of benzothiazole have been identified as potent inhibitors of p56 lck with IC50 values as low as 0.004 μM . This suggests that this compound could potentially exhibit similar enzyme-inhibiting properties.
Case Studies
Several studies have documented the biological activities of related compounds:
- Antimicrobial Evaluation : A study synthesized various benzothiazole derivatives and evaluated their antimicrobial activity against multiple pathogens. The most effective compounds exhibited potent activity against both gram-positive and gram-negative bacteria .
- Anticancer Research : In a different investigation, a series of benzothiazole derivatives were tested against human cancer cell lines (e.g., breast and liver cancer). Compounds showed significant cytotoxicity with IC50 values indicating strong potential for development into therapeutic agents .
- Mechanistic Studies : Research has also focused on understanding the mechanism by which these compounds exert their biological effects. For instance, studies indicated that certain benzothiazoles could modulate oxidative stress pathways in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
